molecular formula C8H15N B1521377 5-Azaspiro[3.5]nonane CAS No. 160499-09-2

5-Azaspiro[3.5]nonane

Cat. No. B1521377
CAS RN: 160499-09-2
M. Wt: 125.21 g/mol
InChI Key: JEBNHAMFJMYJJM-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonane is a bicyclic amine that has gained considerable attention among researchers due to its unique molecular structure and promising pharmacological properties. It has a molecular weight of 125.21 .


Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described. Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .


Molecular Structure Analysis

The molecular structure of 5-Azaspiro[3.5]nonane is represented by the Inchi Code: 1S/C8H15N/c1-2-7-9-8(4-1)5-3-6-8/h9H,1-7H2 . The average mass is 125.211 Da and the monoisotopic mass is 125.120445 Da .


Physical And Chemical Properties Analysis

5-Azaspiro[3.5]nonane is a liquid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Structural Alternatives to Morpholine

5-Azaspiro[3.5]nonane: has been proposed as a valuable structural alternative to the ubiquitous morpholine in medicinal chemistry . Its unique spirocyclic structure is considered to offer advantages in terms of metabolic stability and the ability to engage in specific interactions with biological targets, which is crucial for drug design and discovery.

Cancer Research: NQO1 Enzyme Inhibition

In the pursuit of new cancer therapies, 5-Azaspiro[3.5]nonane derivatives have been explored for their potential to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in many cancer cell lines, and its inhibition could lead to the development of novel anticancer drugs.

Organic Synthesis: Spirocyclic Oxetane Formation

The compound serves as a key intermediate in the synthesis of spirocyclic oxetanes . These structures are significant in organic chemistry due to their potential applications in creating complex molecules with high precision and specificity.

Leuco Dye Applications: Photochromism

Spiro forms of oxazines, which can be derived from 5-Azaspiro[3.5]nonane , find applications as leuco dyes . These compounds exhibit photochromism, meaning they can reversibly change between colorless and colored forms, making them useful in various industries, including textiles and inks.

Drug Discovery: Binding Affinity Improvement

The spirocyclic nature of 5-Azaspiro[3.5]nonane has been utilized in drug discovery to create molecules with higher binding affinities to specific proteins . This is particularly important in the design of drugs that need to interact with precise sites on target proteins.

Biochemistry Research: Structural Studies

Due to its unique structure, 5-Azaspiro[3.5]nonane is also used in biochemistry research for structural studies . It can serve as a model compound to understand the behavior of spirocyclic compounds in biological systems.

Safety and Hazards

5-Azaspiro[3.5]nonane is classified as a combustible liquid. It may cause skin irritation, serious eye damage, and respiratory irritation. Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7-9-8(4-1)5-3-6-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBNHAMFJMYJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667103
Record name 5-Azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[3.5]nonane

CAS RN

160499-09-2
Record name 5-Azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-azaspiro[3.5]nonane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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